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Compound of Interest

Compound Name: Volemitol

Cat. No.: B7822156 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Volemitol, a naturally occurring seven-carbon sugar alcohol, presents a promising avenue for

research and development in the field of natural sweeteners.[1] Found in various plants, red

algae, fungi, and lichens, it is chemically known as D-glycero-D-manno-heptitol.[1][2] As a

polyol, volemitol shares characteristics with other sugar alcohols used in the food industry,

suggesting its potential as a reduced-calorie sweetening agent.[3]

These application notes provide a comprehensive guide for researchers investigating the

potential of volemitol as a natural sweetener. Due to the limited publicly available data on its

specific properties, this document outlines detailed protocols for essential experiments to

characterize its sweetness profile, stability, caloric value, and safety.

Physicochemical Properties
A summary of the known and estimated physicochemical properties of volemitol is presented

below. It is important to note that some values are estimations based on the properties of other

sugar alcohols and require experimental verification.
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Property Value Source/Method

Chemical Formula C₇H₁₆O₇ PubChem[4]

Molecular Weight 212.20 g/mol PubChem[4]

Melting Point 152-153 °C Benchchem[2]

Solubility in Water Highly soluble Benchchem[2]

Relative Sweetness Data not available Requires sensory evaluation

Caloric Value ~2.4 kcal/g (Estimated)
Based on EU blanket value for

polyols

GRAS Status Not confirmed
Requires FDA notification or

determination

Experimental Protocols
Sensory Evaluation: Determination of Relative
Sweetness
Objective: To determine the relative sweetness of volemitol compared to sucrose using a

trained sensory panel.

Methodology: A graded concentration series of both volemitol and sucrose solutions should be

prepared. A panel of trained sensory assessors will evaluate the sweetness intensity of each

solution using a labeled magnitude scale (LMS) or a two-alternative forced choice (2-AFC)

method.

Protocol:

Panelist Training: Recruit and train a panel of 10-15 individuals to recognize and scale the

intensity of sweet taste. Use sucrose solutions of varying concentrations (e.g., 2%, 5%, 8%,

10% w/v) as references.

Sample Preparation:

Prepare stock solutions of sucrose and volemitol in deionized water.
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From the stock solutions, prepare a series of dilutions for each sweetener, ranging from

sub-threshold to distinctly sweet concentrations.

Sensory Evaluation Procedure (Example using 2-AFC):

Present panelists with pairs of samples, one containing a standard sucrose concentration

and the other a volemitol concentration.

Instruct panelists to identify which sample in each pair is sweeter.

The concentration of volemitol that is chosen as sweeter 50% of the time compared to a

given sucrose concentration is considered equally sweet.

Data Analysis: Plot the concentration of volemitol against the equally sweet sucrose

concentration. The slope of this line will give the relative sweetness of volemitol.
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Caption: Workflow for assessing the stability of volemitol.
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Caloric Value Determination
Objective: To determine the metabolizable energy (caloric value) of volemitol.

Methodology: The caloric value can be estimated through in vivo studies in animal models by

measuring the energy excreted in feces and urine after consumption of a known amount of

volemitol. Bomb calorimetry can be used to determine the gross energy content.

Protocol:

Gross Energy Determination (Bomb Calorimetry):

Accurately weigh a sample of pure volemitol.

Combust the sample in a bomb calorimeter to determine its gross energy (heat of

combustion). [5][6][7]2. In Vivo Digestibility Study (Animal Model):

Acclimate laboratory animals (e.g., rats) to a specific diet.

Incorporate a known amount of volemitol into the diet of the test group.

Over a set period, collect all feces and urine from both the control and test groups.

Determine the gross energy of the feed, feces, and urine using bomb calorimetry.

Calculation of Metabolizable Energy:

Metabolizable Energy (ME) = Gross Energy Intake - Fecal Energy - Urinary Energy.

The caloric value of volemitol is the difference in ME between the test and control groups,

divided by the amount of volemitol consumed.

Workflow for Caloric Value Determination
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Caption: Workflow for determining the caloric value of volemitol.
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Metabolic Pathway: The metabolic pathway of volemitol in humans has not been elucidated.

However, like other sugar alcohols, it is expected to be poorly absorbed in the small intestine.

The unabsorbed portion would then be fermented by the gut microbiota in the large intestine.
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Caption: A hypothetical metabolic pathway for volemitol in humans.

Safety and Toxicology: There is currently no publicly available toxicological data, such as an

LD50 value, for volemitol. Its Generally Recognized as Safe (GRAS) status has not been

established with the U.S. Food and Drug Administration (FDA). [8][9][10][11]

[12]Comprehensive toxicological studies, including acute, sub-chronic, and chronic toxicity, as
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well as genotoxicity and developmental toxicity studies, are required to establish a safety

profile for volemitol.

Effect on Gut Microbiota: The effect of volemitol on the human gut microbiota is unknown. In

vitro fermentation studies using human fecal inocula can provide initial insights into which

bacterial species can utilize volemitol and the resulting metabolic end-products, such as short-

chain fatty acids (SCFAs). [13][14][15][16]

Applications in Research and Development
Volemitol's potential as a natural sweetener warrants further investigation in the following

areas:

Food and Beverage Formulation: Its stability and sensory characteristics will determine its

suitability in various products such as baked goods, beverages, and confectionery.

Diabetic and Low-Calorie Foods: As a sugar alcohol, volemitol is likely to have a lower

glycemic index and caloric value than sucrose, making it a potential ingredient for foods

targeted at individuals with diabetes or those managing their weight.

Pharmaceuticals: Its properties as a bulking agent and its potential for a low glycemic

response could make it a useful excipient in pharmaceutical formulations.

Conclusion
Volemitol is a promising but largely uncharacterized natural sweetener. The protocols and

information provided in these application notes are intended to serve as a foundational guide

for researchers and drug development professionals. Rigorous experimental investigation is

necessary to fully elucidate its properties, safety, and potential applications. As more data

becomes available, the viability of volemitol as a commercially successful natural sweetener

will become clearer.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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